4-(2,4-Dichlorophenyl)oxane
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Overview
Description
4-(2,4-Dichlorophenyl)oxane is a chemical compound with the molecular formula C11H12Cl2O. It is a derivative of oxane, a six-membered ring containing five carbon atoms and one oxygen atom. The compound is characterized by the presence of two chlorine atoms attached to the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)oxane typically involves the reaction of 2,4-dichlorophenol with tetrahydropyran. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(2,4-Dichlorophenyl)oxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)oxane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A chlorinated derivative of phenol with similar chemical properties.
2,4-Dichlorophenoxyacetic acid: A synthetic auxin used as an herbicide.
4-(2,4-Dichlorophenyl)oxane-4-carboxylic acid: A carboxylic acid derivative with similar structural features
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C11H12Cl2O |
---|---|
Molecular Weight |
231.11 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)oxane |
InChI |
InChI=1S/C11H12Cl2O/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8H,3-6H2 |
InChI Key |
JKWDGOOVKJSUMT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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